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(R,S,S)-VH032

VHL E3 ligase PROTAC binding affinity

Reproducible PROTAC development requires validated VHL ligands, not generic analogs. (R,S,S)-VH032 is the established reference standard with a Kd of 185 nM for VHL binding (SPR validated). - **Benchmark quality**: Foundational scaffold for MZ1 (BRD4 degrader, PDB:5T35) with published ternary complex data. - **Validated exit vectors**: Hydroxyl attachment point demonstrated >98% Dmax in KRAS G12C degraders. - **Supply security**: Multi-gram synthesis at 56% yield; reliable reproducibility for SAR studies.

Molecular Formula C22H30N4O3S
Molecular Weight 430.6 g/mol
Cat. No. B10861186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S,S)-VH032
Molecular FormulaC22H30N4O3S
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O
InChIInChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17+,19+/m0/s1
InChIKeyZLOXMSNKPDWMEF-YQVWRLOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R,S,S)-VH032: Validated VHL Ligand for PROTACs


(R,S,S)-VH032 (CAS 2230826-33-0) is a peptidomimetic hydroxyproline-based small molecule that functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. It binds to the VHL protein with a dissociation constant (Kd) of 185 nM, as established through surface plasmon resonance (SPR) and validated by multiple independent assays, thereby enabling the recruitment of VHL to target proteins for ubiquitin-mediated proteasomal degradation [2]. (R,S,S)-VH032 is the foundational E3 ligase recruitment element from which the majority of published VHL-based proteolysis-targeting chimeras (PROTACs) have been derived, making it the benchmark reference ligand for VHL-dependent targeted protein degradation research [3].

Why VH032 Differentiation Matters


Generic substitution of VHL-recruiting ligands in PROTAC development is not scientifically valid due to substantial quantitative differences in binding affinity, exit vector geometry, linker attachment efficiency, and ternary complex cooperativity among structurally related analogs. The systematic structure-activity relationship (SAR) investigation of VH032 derivatives published in 2023 established, for the first time, a consistent dataset that enables direct comparison of structural variations including those previously obscured in patent literature [1]. VH032 demonstrates a Kd of 185 nM for VHL, whereas modifications to the scaffold—such as benzylic amine substitution, phenol group removal, or stereochemical inversion—produce compounds with binding affinities ranging from single-digit nanomolar to low micromolar [2]. Furthermore, the choice of exit vector from the VH032 scaffold critically determines ternary complex formation efficiency and degradation potency of the resulting PROTAC, with certain attachment points demonstrating superior degradation efficacy for kinase targets [3]. These quantifiable differences preclude the assumption that any VHL ligand derivative can be interchanged without compromising experimental reproducibility or degrader performance.

Quantitative Evidence: VH032 vs. Analogs


VHL Binding Affinity: VH032 vs. Key Analogs

(R,S,S)-VH032 exhibits a Kd of 150 nM for VHL as measured by fluorescence polarization (FP) assay, positioning it as a moderate-affinity VHL ligand among its structural analogs [1]. In head-to-head TR-FRET competition assays, (R,S,S)-VH032 demonstrated a Ki of 33.4 nM, while the benzylic methylated analog Me-VH032 (7) exhibited a markedly lower affinity with a Ki in the low micromolar range [2]. The BOC-protected derivative (BOC-VH032, 8) showed substantially reduced potency with a Kd of 6.5 μM (6500 nM), representing an approximately 43-fold reduction in binding affinity compared to the parent VH032 scaffold [1]. The VH032 phenol analog (9) displayed a Ki of 14.6 nM in the TR-FRET assay, indicating that phenol group modifications can enhance binding affinity relative to the parent compound [2].

VHL E3 ligase PROTAC binding affinity structure-activity relationship

Synthesis Scalability: VH032 vs. Me-VH032

A unified five-step synthetic route enables the preparation of either (R,S,S)-VH032 (1) or its chiral benzylic amine analog Me-VH032 (2) in multigram quantities, with quantified yields of 56% for VH032 and 61% for Me-VH032, respectively [1]. This comparative study revealed performance differences between Pd(OAc)2 and Pd-PEPPSI-IPr catalysts for the key C-H arylation of 4-methylthiazole, with the optimized route employing N-Boc-L-4-hydroxyproline rather than N-tert-butoxycarbonyl protection to enhance step economy [2]. The identification of previously undisclosed minor byproducts generated during arylation steps provides practical guidance for impurity control during scale-up [2].

PROTAC synthesis process chemistry scale-up VHL ligand

Linker Attachment: OH vs. NH2 Exit Vectors

A systematic workflow evaluating E3 ligase ligand efficiency revealed that PROTACs utilizing the VH032-OH exit vector displayed similar VHL engagement compared to VH032-NH2-based PROTACs in permeabilized cells, indicating that the phenolic attachment point is a viable alternative conjugation site [1]. This study identified VH032 linker attachment points that are highly efficient for kinase degradation, while also highlighting that cytotoxicity can be a major confounding mechanism leading to PROTAC- and VHL-independent kinase degradation [2]. The combination of E3 ligase ligand negative controls, competition by kinase parent compounds, and neddylation and proteasome inhibitors was essential to distinguish between VHL-dependent and -independent degradation events [2].

PROTAC design linker attachment kinase degradation E3 ligase ligand

Ternary Complex Induction for KRAS G12C

In a systematic investigation of VH032 attachment site geometry, a PROTAC degrader linked to the hydroxyl group on the VH032 benzene ring (YN14-H) exhibited the most superior ability to induce ternary complexes among four distinct attachment sites tested [1]. This was quantitatively reflected by the lowest dissociation constant (Kd) for ternary complex induction and the highest AlphaScreen (AS)-based interaction signal [2]. YN14-H demonstrated low nanomolar half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values, with >98% maximum degradation (Dmax) in NCI-H358 and MIA PaCa-2 cells harboring KRAS G12C mutation [2]. Notably, YN14-H demonstrated favorable pharmacokinetic properties and excellent antitumor activity in vivo [2].

ternary complex PROTAC cooperativity KRAS degradation molecular dynamics

BRD4 Degradation: MZ1 vs. Next-Gen VHL Degraders

The systematic SAR investigation of VH032-based VHL ligands enabled the design of a small library of highly potent BRD4 degraders comprising different VHL exit vectors [1]. Newly designed degraders incorporating optimized VHL ligands showed favorable molecular properties and significantly improved degradation potency compared to MZ1, the benchmark VH032-based BRD4 degrader [2]. This class-level inference demonstrates that while (R,S,S)-VH032 serves as the foundational scaffold, rational modifications informed by systematic SAR data can yield degraders with enhanced cellular activity [2].

BRD4 degradation PROTAC potency DC50 VHL ligand optimization

Physicochemical Properties of VH032

(R,S,S)-VH032 exhibits a calculated LogP value of 2.1, a molecular weight of 430.6 g/mol, and contains three hydrogen bond donors and six hydrogen bond acceptors . The compound demonstrates solubility in DMSO at concentrations up to 90.0 mg/mL (190.4 mM) and may dissolve in other organic solvents such as ethanol or DMF [1]. This physicochemical profile places VH032 in a favorable property space for cellular permeability, which is critical for PROTAC efficacy [2]. Studies on VH032-based PROTAC membrane permeability have established that linker composition and conformational folding significantly influence cellular uptake, with the parent VH032 scaffold providing a balanced lipophilicity for subsequent PROTAC optimization [2].

physicochemical properties LogP solubility drug-likeness

Optimal Application Scenarios


Benchmark for PROTAC SAR Studies

(R,S,S)-VH032 serves as the established reference VHL ligand for systematic PROTAC SAR investigations, as demonstrated by its use as the foundational scaffold in the comprehensive 2023 assessment of VHL ligand potency and property relationships [1]. With a well-characterized Kd of 150-185 nM for VHL binding and validated synthetic routes enabling multigram preparation at 56% yield, (R,S,S)-VH032 provides a reliable, reproducible starting point for degrader development programs requiring quantitative benchmarking against literature precedents [2][3].

Hydroxyl Exit Vector for Ternary Complexes

For target proteins where ternary complex geometry is critical for degradation efficiency, (R,S,S)-VH032 provides multiple validated exit vectors including the hydroxyl group on the benzene ring, which has been quantitatively demonstrated to produce the most superior ternary complex induction among four distinct attachment sites in KRAS G12C PROTAC development [1]. This attachment strategy yielded degraders with >98% Dmax and low nanomolar DC50 values in KRAS-mutant cancer cells, establishing the hydroxyl attachment point as a preferred conjugation site for targets requiring optimal cooperativity [1].

Validated Linker Attachment for Kinase PROTACs

(R,S,S)-VH032 is the validated E3 ligase ligand for kinase PROTAC development using established workflows that distinguish between VHL-dependent and VHL-independent degradation events [1]. Studies comparing VH032-OH and VH032-NH2 exit vectors in broad-spectrum kinase degrader panels have revealed attachment points that are highly efficient for kinase degradation, while also identifying cytotoxicity as a confounding mechanism that requires careful experimental controls [2]. This validated framework enables researchers to reliably assess degradation efficiency while avoiding false-positive interpretations [1].

BET Degrader Development with MZ1 Benchmark

As the VHL ligand component of MZ1—a well-characterized BRD4 degrader with ternary crystal structure availability (PDB: 5T35) and established cellular degradation parameters—(R,S,S)-VH032 enables benchmarking of novel BET-targeting PROTACs against a literature-validated reference system [1]. MZ1 exhibits a ternary complex Kd of 1 nM for BRD4 BD2 and a cellular DC50 of 2.5 nM for BRD4 degradation, providing quantitative performance metrics against which new degrader designs incorporating optimized VHL ligands can be compared [1].

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